molecular formula C16H19ClFNOS B153397 Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride CAS No. 134987-47-6

Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride

Cat. No. B153397
M. Wt: 327.8 g/mol
InChI Key: JYQWJFXTIMSSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride (also known as 5F-ADB) is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it has also been used in scientific research for its potential therapeutic effects.

Mechanism Of Action

5F-ADB acts on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. This results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and the regulation of cellular functions. The exact mechanism of action of 5F-ADB is not fully understood, but it is believed to involve the activation of the G protein-coupled receptor (GPCR) signaling pathway.

Biochemical And Physiological Effects

The use of 5F-ADB has been associated with a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood and perception. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5F-ADB in lab experiments is its potency. It is a highly potent compound, which means that small amounts can be used to achieve significant effects. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using 5F-ADB is its potential for abuse. It is a synthetic cannabinoid that has been used as a recreational drug, which may make it difficult to obtain for research purposes.

Future Directions

There are several future directions for the use of 5F-ADB in scientific research. One potential area of study is its use in the treatment of pain and inflammation. Additionally, it may be beneficial to investigate its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 5F-ADB, which may lead to the development of more effective therapeutic agents. Finally, it is important to continue to study the potential risks associated with the use of 5F-ADB, particularly in the context of its recreational use.

Synthesis Methods

The synthesis of 5F-ADB involves the reaction of 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethylpentanamide with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. The purity of the synthesized 5F-ADB can be determined using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

5F-ADB has been used in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

properties

CAS RN

134987-47-6

Product Name

Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride

Molecular Formula

C16H19ClFNOS

Molecular Weight

327.8 g/mol

IUPAC Name

1-[5-fluoro-2-(3-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C16H18FNOS.ClH/c1-18(2)11-12-9-13(17)7-8-16(12)20-15-6-4-5-14(10-15)19-3;/h4-10H,11H2,1-3H3;1H

InChI Key

JYQWJFXTIMSSKT-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl

Other CAS RN

134987-47-6

synonyms

Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride

Origin of Product

United States

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